2,3-Dichlorobiphenyl

Bioremediation Microbial degradation kinetics Cold-region PCB fate

2,3-Dichlorobiphenyl (PCB 5, BZ No. 5) is a NIST-traceable, ISO/IEC Guide 34 certified reference material essential for EPA Method 1628 congener-specific quantification by low-resolution GC/MS with SIM. Unlike other dichlorobiphenyl isomers, this ortho-substituted congener exhibits distinct biodegradation kinetics (35–44% removal by H. taeniospiralis IA3-A vs. 68–83% for 2,4′-DCB) and catalytic HDCl efficiency (85% chlorine removal over Ni–Mo/Al₂O₃ at 290°C, 3 MPa H₂). Procure at 10–1000 µg/mL in isooctane for GC, GC/MS, HPLC, and LC/MS calibration, environmental fate modeling, and electrochemical dechlorination research.

Molecular Formula C12H8Cl2
Molecular Weight 223.09 g/mol
CAS No. 16605-91-7
Cat. No. B103536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorobiphenyl
CAS16605-91-7
Synonyms2,3-dichlorobiphenyl
Molecular FormulaC12H8Cl2
Molecular Weight223.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H
InChIKeyXOMKZKJEJBZBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.47e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorobiphenyl (PCB 5) Certified Reference Material: Core Properties and Analytical Specifications


2,3-Dichlorobiphenyl (CAS 16605-91-7, PCB 5, BZ No. 5) is a dichlorinated biphenyl congener within the polychlorinated biphenyl (PCB) family, one of 209 possible PCB congeners [1]. It is primarily supplied as a NIST-traceable certified reference material (CRM) or analytical standard formulated in isooctane at concentrations ranging from 10 µg/mL to 1000 µg/mL, manufactured for GC, GC/MS, HPLC, and LC/MS instrumental calibration . With a molecular formula of C₁₂H₈Cl₂, molecular weight of 223.1 g/mol, and an estimated log Kow of 5.05, this compound occupies a specific niche as an ortho-substituted dichlorobiphenyl that exhibits distinct reactivity and degradation kinetics relative to other dichlorobiphenyl isomers .

Why 2,3-Dichlorobiphenyl Cannot Be Substituted with Other Dichlorobiphenyl Isomers in Quantitative Analysis and Degradation Studies


Generic substitution among dichlorobiphenyl isomers is scientifically invalid due to chlorine position-dependent differences in analytical response, biodegradation kinetics, and electrochemical reactivity. 2,3-Dichlorobiphenyl (PCB 5) exhibits congener-specific behavior in multiple validated experimental systems: its cometabolic degradation rate by Hydrogenophaga taeniospiralis IA3-A differs by more than 30 percentage points from 2,4′-dichlorobiphenyl under identical conditions [1]; its hydrodechlorination efficiency over Ni–Mo/Al₂O₃ catalysts is measurably lower than that of 2,4- and 2,5-isomers [2]; and its electrochemical reduction regioselectivity follows ortho-Cl > para-Cl > meta-Cl reduction order [3]. These isomer-specific quantitative differences preclude any assumption of functional interchangeability in analytical method validation, environmental fate modeling, or bioremediation research.

2,3-Dichlorobiphenyl Quantitative Differentiation: Comparator-Based Evidence for Scientific Procurement Decisions


Cometabolic Degradation Efficiency: 2,3-Dichlorobiphenyl vs. 2,4′-Dichlorobiphenyl in Psychrotrophic Bacterial Systems

In resting cell assays with Hydrogenophaga taeniospiralis IA3-A, 2,3-dichlorobiphenyl (2,3-DCB) exhibited substantially lower cometabolic removal efficiency compared to 2,4′-dichlorobiphenyl (2,4′-DCB) under identical experimental conditions. The degradation difference between the two dichlorobiphenyl isomers provides a quantitative basis for selecting PCB 5 as a model compound for recalcitrant ortho-substituted congener studies [1].

Bioremediation Microbial degradation kinetics Cold-region PCB fate

Catalytic Hydrodechlorination Efficiency: Isomer-Dependent Reactivity of 2,3-Dichlorobiphenyl vs. 2,4- and 2,5-Dichlorobiphenyl

The hydrodechlorination (HDCl) efficiency of 2,3-dichlorobiphenyl over a sulphided Ni–Mo/Al₂O₃ catalyst is measurably lower than that of 2,4- and 2,5-dichlorobiphenyl isomers. The chlorine removal efficiency decreases in the order: 2,4-DCB ≈ 2,5-DCB > 2,3-DCB, demonstrating that ortho-chlorine positioning in the 2,3-configuration confers greater resistance to catalytic dechlorination [1].

Catalytic degradation Chemical waste treatment PCB remediation technology

Electrochemical Reduction Regioselectivity: Ortho-Chlorine Preferential Reduction in 2,3-Dichlorobiphenyl

The electrochemical reduction of 2,3-dichlorobiphenyl exhibits distinct regioselectivity compared to other dichlorobiphenyl isomers. Across three dichlorobiphenyls studied (2,3-DCB, 3,4-DCB, and 4,4′-DCB), the ease of reduction follows the order ortho-Cl > para-Cl > meta-Cl. 2,3-Dichlorobiphenyl, bearing one ortho-chlorine, undergoes preferential reduction at the ortho position, whereas 3,4-dichlorobiphenyl (bearing meta- and para-chlorines) exhibits different kinetic behavior following Butler–Volmer rather than Marcus–Hush kinetics [1].

Electrochemical remediation PCB dechlorination mechanism Cyclic voltammetry

In Vitro Genotoxicity Profile: 2,3-Dichlorobiphenyl as a Strong Inducer of Hprt Mutations in CYP2E1-Expressing Cells

Among 15 mono- and dichlorobiphenyls tested, 2,3-dichlorobiphenyl (PCB 5) was identified as one of the dichlorobiphenyls that strongly induced Hprt gene mutations in V79-hCYP2E1-hSULT1A1 cells in a concentration-dependent manner. This genotoxic response was abolished or reduced by the CYP2E1 inhibitor 1-aminobenzotriazole and enhanced by ethanol pretreatment, confirming CYP2E1-dependent metabolic activation as the mechanism [1].

Genetic toxicology CYP2E1-dependent metabolism PCB carcinogenicity

Cytochrome P450 Isozyme-Specific Metabolism: 2,3-Dichlorobiphenyl as a PB-B Preferential Substrate

2,3-Dichlorobiphenyl, bearing one ortho-chloro substituent, is metabolized approximately equivalently by both cytochrome P-450 PB-B and BNF-B isozymes, positioning it intermediate between di-ortho-substituted DCBs (metabolized primarily by PB-B) and non-ortho-substituted DCBs (metabolized primarily by BNF-B). This isozyme preference directly correlates with the compound's noncoplanar conformation due to ortho substitution [1].

Xenobiotic metabolism Cytochrome P450 PCB toxification

2,3-Dichlorobiphenyl (PCB 5) Procurement-Guided Application Scenarios


Analytical Method Calibration for EPA Method 1628 and Congener-Specific PCB Analysis

2,3-Dichlorobiphenyl (PCB 5) is an essential component of certified reference material (CRM) calibration mixes used for EPA Method 1628, which enables determination of all 209 PCB congeners in wastewater and other environmental matrices by low-resolution GC/MS with selected ion monitoring (SIM) [1]. Procure this compound as a NIST-traceable, ISO/IEC Guide 34 certified analytical standard at concentrations of 10–1000 µg/mL in isooctane for GC, GC/MS, HPLC, and LC/MS instrumental calibration and method validation [2]. Its inclusion in multi-component PCB isomer calibration mixes alongside 2-chlorobiphenyl and 2,4,5-trichlorobiphenyl provides essential retention time and response factor benchmarks for congener-specific quantification .

Model Compound for Ortho-Substituted PCB Environmental Persistence and Biodegradation Studies

Based on its relatively low cometabolic removal efficiency (35–44% after 72 hours by Hydrogenophaga taeniospiralis IA3-A) compared to 2,4′-dichlorobiphenyl (68–83% removal under identical conditions) [1], 2,3-dichlorobiphenyl serves as an experimentally validated model compound for studying recalcitrant ortho-substituted PCB congeners in environmental fate research. Its complete metabolic recovery as 2,3-chlorobenzoic acid enables precise mass balance calculations in biodegradation pathway elucidation [1]. Additionally, its ability to support bacterial growth as a sole carbon and energy source—with initial degradation rates intermediate between 2,4′-DCB and 2,2′-DCB—makes it suitable for microbial enrichment and isolation studies [2].

Catalytic Hydrodechlorination Benchmarking and Catalyst Performance Validation

2,3-Dichlorobiphenyl provides a rigorously characterized benchmark compound for evaluating catalytic hydrodechlorination (HDCl) technologies. The compound's catalytic HDCl efficiency (85% chlorine removal at 290 °C, 120 min, 3 MPa H₂ over Ni–Mo/Al₂O₃) contrasts sharply with its non-catalytic conversion (16% under identical conditions), yielding a nearly threefold decrease in activation energy (48 kJ mol⁻¹ catalytic vs. 124 kJ mol⁻¹ non-catalytic) [1]. The first-order kinetic model validated for 2,3-PCB conversion to biphenyl enables quantitative catalyst performance comparisons across research groups and industrial process development [1].

Electrochemical Remediation Research Using Defined Ortho-Chlorinated Model Substrate

For electrochemical dechlorination technology development, 2,3-dichlorobiphenyl serves as a structurally defined ortho-substituted model compound whose reduction mechanism has been quantitatively characterized via convolution potential sweep voltammetry and quantum chemical calculations [1]. The established reduction order ortho-Cl > para-Cl > meta-Cl and the Marcus–Hush kinetic framework provide a predictive basis for understanding more complex PCB mixtures. HPLC-confirmed bulk electrolysis product profiles enable researchers to track regioselective dechlorination pathways with analytical precision [1].

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